3,3,4,4,4-pentafluorobutanoic Acid

Description

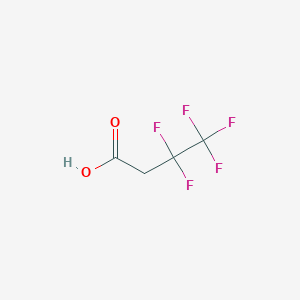

3,3,4,4,4-Pentafluorobutanoic Acid (PFBA) is a fluorinated carboxylic acid with the molecular formula C₄H₃F₅O₂. Fluorination enhances electron-withdrawing effects, increasing acidity compared to non-fluorinated analogs. PFBA is utilized in reversed-phase liquid chromatography-mass spectrometry (LC-MS) as a mobile-phase additive, where its strong acidity and hydrophobicity improve analyte separation and ionization efficiency .

Properties

IUPAC Name |

3,3,4,4,4-pentafluorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5O2/c5-3(6,1-2(10)11)4(7,8)9/h1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLNQGHDUGHTGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5CH2COOH, C4H3F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | 2:2 FTCA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032879 | |

| Record name | 3,3,4,4,4‐Pentafluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380-60-9 | |

| Record name | 3,3,4,4,4‐Pentafluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,4-pentafluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-pentafluorobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method is the direct fluorination of butanoic acid using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for handling highly reactive fluorinating agents. The use of specialized equipment and safety protocols is essential to manage the hazards associated with fluorination reactions .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-pentafluorobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

Oxidation: Perfluorinated carboxylic acids

Reduction: Fluorinated alcohols

Substitution: Fluorinated derivatives with various functional groups

Scientific Research Applications

3,3,4,4,4-pentafluorobutanoic acid is utilized in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of fluorinated compounds, which are valuable in materials science and catalysis.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.

Medicine: Research into fluorinated pharmaceuticals often involves this compound as a precursor for drug development.

Mechanism of Action

The mechanism of action of 3,3,4,4,4-pentafluorobutanoic acid involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This property is exploited in the design of enzyme inhibitors and receptor modulators. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

Functional Group and Molecular Weight Comparison

Key Observations :

- PFBA vs. Alcohol/Iodide Derivatives : PFBA’s carboxylic acid group confers higher polarity and acidity compared to the alcohol or iodide derivatives, making it more suitable for LC-MS applications where pH adjustment is critical . The iodide variant’s higher molecular weight (273.97 g/mol) reflects its utility in introducing fluorinated alkyl chains via nucleophilic substitution.

- Halogenated Derivatives: Bromo- and iodo-substituted compounds (e.g., 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone) exhibit increased reactivity in halogenation and coupling reactions compared to PFBA .

Physicochemical Properties and Reactivity

Acidity and Solubility

- PFBA: Expected to have a lower pKa (~0.5–1.5) than non-fluorinated butanoic acid (pKa ~4.8) due to fluorine’s electron-withdrawing effects. This enhances its utility as a strong acid in LC-MS mobile phases .

- 3,3,4,4,4-Pentafluorobutan-1-ol : Less acidic (pKa ~12–14) but highly hydrophobic, making it useful in synthesizing water-repellent materials .

- Halogenated Derivatives: Non-acidic but reactive in SN2 reactions (iodide) or as electrophiles (bromo-ketone) .

Thermal Stability

Fluorinated compounds generally exhibit high thermal stability. For example, 3,3,4,4,4-Pentafluorobutan-1-ol is noted for its stability in high-temperature applications, a trait shared with PFBA in LC-MS systems operating under elevated pressures .

Competitive Landscape :

- PFBA vs. Trifluoroacetic Acid (TFA): While TFA (CF₃COOH) is more widely used in LC-MS, PFBA’s longer fluorinated chain may offer improved selectivity for certain analytes. However, non-fluorinated alternatives (e.g., formic acid) are preferred in eco-friendly workflows .

- Halogenated Derivatives : These compounds fill niches in synthetic chemistry where fluorine’s inductive effects are critical, such as in modulating drug bioavailability .

Biological Activity

3,3,4,4,4-Pentafluorobutanoic acid (PFBA) is a fluorinated carboxylic acid that has garnered attention for its unique chemical properties and potential biological activities. This compound is part of a broader class of perfluorinated compounds (PFCs), which have been studied for various applications, including their effects on human health and the environment. In this article, we will explore the biological activity of PFBA, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

PFBA has the following chemical structure:

- Molecular Formula : C4F5O2

- Molecular Weight : 212.07 g/mol

- CAS Number : 375-73-5

The presence of multiple fluorine atoms contributes to its unique stability and lipophilicity, which can influence its interaction with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of PFBA against various pathogens. For instance:

- In vitro Studies : Research indicates that PFBA exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

| Candida albicans | 200 |

These results suggest that PFBA could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Cytotoxicity

The cytotoxic effects of PFBA have been evaluated using various cell lines. A study conducted on human liver cells (HepG2) revealed the following findings:

- Cell Viability Assay : The half-maximal inhibitory concentration (IC50) for HepG2 cells was determined to be approximately 150 µM. This indicates a moderate level of cytotoxicity when exposed to PFBA over a 24-hour period.

Case Study 1: Antifungal Activity

A recent investigation into the antifungal properties of PFBA demonstrated its effectiveness against dermatophyte species. The study utilized various strains of fungi and assessed their susceptibility to PFBA through serial dilution methods. The results indicated that PFBA had an MIC of 128 µg/mL against Trichophyton rubrum and Microsporum canis, suggesting its potential use in treating fungal infections.

Case Study 2: Environmental Impact

An environmental study focused on the bioaccumulation of PFBA in aquatic organisms revealed significant findings regarding its persistence and toxicity. Fish exposed to PFBA showed altered behavior and physiological changes, indicating potential risks associated with environmental exposure to this compound.

The mechanism by which PFBA exerts its biological effects is not fully understood but is believed to involve disruption of cellular membranes due to its lipophilic nature. This disruption can lead to increased permeability and ultimately cell death in susceptible organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.